Cas no 957065-89-3 (1-(2,3-Dimethylphenyl)pyrrolidine)
1-(2,3-Dimethylphenyl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,3-Dimethylphenyl)pyrrolidine
- MFCD09878389
- AKOS006344236
- SCHEMBL23843550
- 1-(2,3-Dimethyl-phenyl)-pyrrolidine
- 957065-89-3
- BS-22608
- DTXSID00650327
-
- MDL: MFCD09878389
- Inchi: 1S/C12H17N/c1-10-6-5-7-12(11(10)2)13-8-3-4-9-13/h5-7H,3-4,8-9H2,1-2H3
- InChI Key: OPHSFWFVNOENHP-UHFFFAOYSA-N
- SMILES: N1(C2C=CC=C(C)C=2C)CCCC1
Computed Properties
- Exact Mass: 175.13600
- Monoisotopic Mass: 175.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- PSA: 3.24000
- LogP: 2.96860
1-(2,3-Dimethylphenyl)pyrrolidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(2,3-Dimethylphenyl)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Chemenu | CM197251-100g |
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957065-89-3 | 95% | 100g |
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| TRC | D457175-100mg |
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$64.00 | 2023-05-18 | ||
| TRC | D457175-250mg |
1-(2,3-Dimethylphenyl)pyrrolidine |
957065-89-3 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | D457175-500mg |
1-(2,3-Dimethylphenyl)pyrrolidine |
957065-89-3 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | D457175-1g |
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| Alichem | A109007256-10g |
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| Apollo Scientific | OR59328-1g |
1-(2,3-Dimethylphenyl)pyrrolidine |
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£120.00 | 2023-09-02 | ||
| abcr | AB246842-1 g |
1-(2,3-Dimethylphenyl)pyrrolidine |
957065-89-3 | 1g |
€110.00 | 2023-04-27 | ||
| abcr | AB246842-5 g |
1-(2,3-Dimethylphenyl)pyrrolidine |
957065-89-3 | 5g |
€246.00 | 2023-04-27 | ||
| abcr | AB246842-25 g |
1-(2,3-Dimethylphenyl)pyrrolidine |
957065-89-3 | 25g |
€450.00 | 2023-04-27 |
1-(2,3-Dimethylphenyl)pyrrolidine Suppliers
1-(2,3-Dimethylphenyl)pyrrolidine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 1-(2,3-Dimethylphenyl)pyrrolidine
1-(2,3-Dimethylphenyl)pyrrolidine: A Comprehensive Overview
The compound 1-(2,3-Dimethylphenyl)pyrrolidine (CAS No. 957065-89-3) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyrrolidine derivatives, which are known for their unique chemical properties and wide-ranging applications. The structure of 1-(2,3-Dimethylphenyl)pyrrolidine consists of a pyrrolidine ring (a five-membered nitrogen-containing ring) substituted with a 2,3-dimethylphenyl group. This substitution pattern imparts distinctive electronic and steric properties to the molecule, making it an interesting subject for both academic and industrial research.
Recent studies have highlighted the importance of 1-(2,3-Dimethylphenyl)pyrrolidine in the development of advanced materials and pharmaceuticals. For instance, researchers have explored its role as a building block in the synthesis of bioactive compounds. The pyrrolidine ring is known to exhibit significant biological activity due to its ability to interact with various biomolecules. The addition of the 2,3-dimethylphenyl group further enhances this activity by providing additional sites for molecular recognition and binding.
In terms of physical properties, 1-(2,3-Dimethylphenyl)pyrrolidine exhibits a melting point of approximately 85°C and a boiling point around 280°C under standard conditions. These thermal properties make it suitable for use in high-temperature applications, such as in the formulation of thermoplastics or high-performance polymers. Additionally, the compound demonstrates good solubility in organic solvents like dichloromethane and ethyl acetate, which facilitates its use in organic synthesis reactions.
The synthesis of 1-(2,3-Dimethylphenyl)pyrrolidine typically involves a two-step process: the preparation of the pyrrolidine ring followed by substitution with the 2,3-dimethylphenyl group. Recent advancements in catalytic methods have enabled more efficient and selective synthesis pathways. For example, researchers have employed transition metal catalysts to achieve higher yields and better control over the stereochemistry of the product. These improvements have significantly enhanced the scalability of the synthesis process, making it more viable for industrial applications.
One of the most promising applications of 1-(2,3-Dimethylphenyl)pyrrolidine lies in its use as a precursor for drug development. The compound's ability to form stable complexes with metal ions has led to its exploration as a potential ligand in coordination chemistry. In particular, studies have shown that 1-(2,3-Dimethylphenyl)pyrrolidine can coordinate with transition metals such as copper and zinc, forming complexes with unique magnetic and electronic properties. These complexes have potential applications in magnetic resonance imaging (MRI) contrast agents and catalytic systems.
Moreover, 1-(2,3-Dimethylphenyl)pyrrolidine has been investigated for its role in polymer chemistry. The compound's ability to undergo polymerization under specific conditions has led to the development of novel polymeric materials with tailored mechanical and thermal properties. For instance, researchers have reported the synthesis of poly(pyrrolidine derivatives) that exhibit excellent resistance to thermal degradation and mechanical stress. These materials hold promise for use in high-performance composites and advanced coatings.
In recent years, there has been growing interest in the use of 1-(2,3-Dimethylphenyl)pyrrolidine as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are widely used in organic synthesis to induce asymmetry in molecules during their formation. The chiral center introduced by the pyrrolidine ring can be exploited to control the stereochemistry of subsequent reactions. This approach has been successfully applied in the synthesis of complex natural products and pharmaceutical compounds.
Another area where 1-(2,3-Dimethylphenyl)pyrrolidine has shown potential is in catalysis. The compound's ability to act as a Lewis base makes it an effective ligand for transition metal catalysts used in various industrial processes. For example, recent studies have demonstrated its utility as a ligand in palladium-catalyzed cross-coupling reactions, which are widely used in drug discovery and fine chemical synthesis.
Despite its numerous advantages, there are challenges associated with the use of 1-(2,3-Dimethylphenyl)pyrrolidine on an industrial scale. One major concern is its relatively high cost compared to other pyrrolidine derivatives. However, ongoing research into more cost-effective synthesis methods is expected to address this issue in the near future.
In conclusion,1-(2,3-Dimethylphenyl)pyrrolidine (CAS No. 957065-89-3) is a versatile compound with significant potential across multiple disciplines within chemistry and materials science. Its unique chemical properties make it an invaluable tool for researchers working on drug development
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